2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pentamethyl-substituted benzene ring linked to a 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine moiety. The pentamethyl substitution on the benzene ring enhances lipophilicity, which may influence pharmacokinetic properties like metabolic stability and membrane permeability. The oxazepine core, characterized by a seven-membered ring containing oxygen and nitrogen, distinguishes it from sulfur-containing analogs (e.g., thiazepines) in electronic and steric properties.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)14(4)19(15(5)13(11)3)27(24,25)22-16-6-7-18-17(10-16)20(23)21-8-9-26-18/h6-7,10,22H,8-9H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXXQIYNWVKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a sulfonamide group attached to a pentamethylbenzene moiety and a tetrahydrobenzo[f][1,4]oxazepin derivative.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities. The focus here is on the compound's anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of benzenesulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition of carrageenan-induced paw edema in rats. The tested compounds showed inhibition rates of approximately 94.69% , 89.66% , and 87.83% at different time intervals (1h, 2h, and 3h respectively) .
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been well-documented. In vitro studies have shown that related compounds exhibit varying degrees of activity against common pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
| 4f | B. subtilis | 6.63 mg/mL |
| 4e | A. niger | 6.28 mg/mL |
These results indicate that the compound could be effective against a range of bacterial and fungal pathogens .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth:
- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) may play a crucial role.
- Antimicrobial Mechanism : Compounds like this may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
Case Studies
Several studies have focused on related compounds within the same chemical family:
- In Vivo Studies : A study involving rats demonstrated significant reductions in inflammation markers when treated with sulfonamide derivatives.
- In Vitro Studies : Laboratory tests revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine derivatives synthesized in , focusing on structural, spectroscopic, and synthetic differences.
Core Heterocyclic Structure
- Target Compound : Contains a benzo[f][1,4]oxazepine core with oxygen at the 1-position and nitrogen at the 4-position. The 5-oxo group introduces a ketone, increasing polarity.
- Compounds : Feature a benzo[f][1,4]thiazepine core with sulfur replacing oxygen. Sulfur’s larger atomic size and lower electronegativity alter ring conformation and electronic distribution compared to oxygen .
Substituents and Functional Groups
- Target Compound: Pentamethyl substitution on the benzene ring: Electron-donating methyl groups increase steric bulk and lipophilicity.
- Compounds :
Spectroscopic Data
Key differences in NMR and IR spectra arise from structural variations:
Preparation Methods
Chlorosulfonation of Pentamethylbenzene
Pentamethylbenzene undergoes electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via a two-step mechanism:
- Sulfonation : Formation of the sulfonic acid intermediate.
- Chlorination : Conversion to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
| Parameter | Value |
|---|---|
| Solvent | Chloroform or dichloromethane |
| Temperature | 60–70°C (reflux) |
| Molar Ratio (ArH:ClSO₃H) | 1:3 |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Mechanistic Insight :
Chlorosulfonic acid acts as both sulfonating and chlorinating agent. Excess PCl₅ ensures complete conversion of sulfonic acid to sulfonyl chloride.
Preparation of 5-Oxo-2,3,4,5-Tetrahydrobenzo[f]Oxazepin-7-Amine
Cycloaddition-Annulation Strategy
The oxazepine ring is constructed using a sequential (3+2) cycloaddition and (5+n) annulation, as reported by recent methodologies.
Step 1: (3+2) Cycloaddition
Azomethine ylides, generated in situ from α-amino esters, react with electron-deficient dipolarophiles (e.g., nitroalkenes) to form pyrrolidine intermediates.
Step 2: (5+2) Annulation
The intermediate undergoes double nucleophilic substitution (Sₙ2) with ethylene glycol derivatives, forming the oxazepine ring.
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Catalyst | None (thermal conditions) |
| Reaction Time | 12–18 hours |
| Yield | 68–75% |
Introduction of the Amine Group
Nitration of the benzo-fused intermediate followed by reduction (e.g., H₂/Pd-C) yields the 7-amine derivative.
Coupling Reaction: Sulfonamide Bond Formation
The final step involves nucleophilic substitution between pentamethylbenzenesulfonyl chloride and the oxazepin-7-amine:
Reaction Scheme :
$$ \text{RSO}2\text{Cl} + \text{H}2\text{N-Ar} \rightarrow \text{RSO}_2\text{NH-Ar} + \text{HCl} $$
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 2–4 hours |
| Yield | 78–85% |
Workup :
- Quench excess base with dilute HCl.
- Extract with ethyl acetate; dry over Na₂SO₄.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (1:4) to afford white crystalline solid.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.98–2.12 (m, 15H, CH₃), 3.75 (t, 2H, OCH₂), 4.32 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 21.4 (CH₃), 44.8 (SO₂N), 169.5 (C=O) |
| HRMS | m/z 487.1842 [M+H]⁺ (calc. 487.1839) |
Alternative Synthetic Routes
One-Pot Sulfonylation
Combining chlorosulfonation and amine coupling in a single vessel reduces purification steps. However, yields are lower (60–65%) due to side reactions.
Enzymatic Sulfonamide Formation
Emerging biocatalytic methods using sulfotransferases show promise for greener synthesis, though substrate specificity remains a limitation.
Industrial-Scale Considerations
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic chlorosulfonation | Jacketed reactors with cryogenic cooling |
| Solvent recovery | Distillation under reduced pressure |
| Byproduct (HCl) management | Scrubbers with NaOH solution |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzo[f][1,4]oxazepin core, followed by sulfonamide coupling. Key steps include:
- Cyclization : Precursors undergo ring closure under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize byproducts .
- Sulfonation : The benzenesulfonamide group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to achieve >95% purity . Optimization requires monitoring via TLC and adjusting solvent polarity/reactant stoichiometry .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions on the aromatic rings and oxazepine core. H NMR peaks for methyl groups (δ 1.2–2.1 ppm) and sulfonamide protons (δ 7.5–8.2 ppm) are critical .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z ~470) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepin ring (if crystalline) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using HPLC-UV to quantify solubility limits. Adjust with co-solvents (e.g., PEG-400) if needed .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., SYK kinase for inflammation studies) .
- Cytotoxicity : Screen against HEK-293 or HepG2 cells via MTT assay (IC determination) .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala substitutions) to identify binding residues .
- Computational Docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions and validate with SPR (surface plasmon resonance) binding affinity data .
Q. What strategies optimize the compound’s selectivity over related targets?
- Structural Analog Synthesis : Modify the pentamethylbenzene or oxazepin moieties to reduce off-target effects. For example, replace a methyl group with -CF to alter steric hindrance .
- Pharmacophore Mapping : Compare with known inhibitors (e.g., kinase inhibitors) to identify selectivity-determining features .
Q. How should researchers address discrepancies in SAR (Structure-Activity Relationship) data?
- Meta-Analysis : Pool data from analogous compounds (e.g., 2,4,6-trimethyl vs. pentamethyl derivatives) to identify trends .
- Free-Wilson Analysis : Deconstruct activity contributions of substituents statistically .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by UPLC-QTOF-MS to detect phase I/II metabolites .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate via NMR .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .
- Biological Replicates : Use ≥3 independent experiments with ANOVA for statistical significance in enzyme/cytotoxicity assays .
- Controlled Storage : Store at -20°C under argon to prevent sulfonamide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
